
2-Amino-4-chloro-3-methylbenzaldehyde
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Overview
Description
2-Amino-4-chloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldehyde, featuring an amino group at the second position, a chlorine atom at the fourth position, and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-methylbenzaldehyde typically involves the following steps:
Nitration: The starting material, 3-methylbenzaldehyde, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The final step involves the chlorination of the compound at the fourth position using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-4-chloro-3-methylbenzoic acid.
Reduction: 2-Amino-4-chloro-3-methylbenzyl alcohol.
Substitution: 2-Amino-4-chloro-3-methylbenzamide or 2-Amino-4-chloro-3-methylbenzenesulfonamide.
Scientific Research Applications
2-Amino-4-chloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzaldehyde: Lacks the methyl group at the third position.
2-Amino-3-methylbenzaldehyde: Lacks the chlorine atom at the fourth position.
4-Chloro-3-methylbenzaldehyde: Lacks the amino group at the second position.
Uniqueness
2-Amino-4-chloro-3-methylbenzaldehyde is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the benzene ring
Biological Activity
2-Amino-4-chloro-3-methylbenzaldehyde (ACMB) is an organic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of ACMB, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClNO, with a molecular weight of approximately 169.61 g/mol. The compound features:
- An amino group at the second position.
- A chloro substituent at the fourth position.
- A methyl group at the third position on the benzaldehyde backbone.
This unique arrangement contributes to its chemical reactivity and biological activity.
The biological activity of ACMB is attributed to its ability to interact with various cellular targets, including enzymes and receptors. Its antimicrobial properties may stem from:
- Inhibition of bacterial cell wall synthesis .
- Disruption of membrane integrity , leading to cell death.
Antimicrobial Activity
ACMB has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Properties
Recent studies have explored the anticancer potential of ACMB. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic genes such as p53 and Bax .
Case Study:
A study conducted on human leukemia cells demonstrated that treatment with ACMB resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM, indicating its effectiveness against hematological malignancies .
Comparative Analysis with Similar Compounds
ACMB's unique structure allows for comparison with similar compounds, highlighting its distinct biological profile.
Compound Name | CAS Number | Structural Features | Notable Activities |
---|---|---|---|
4-Chloro-3-methylbenzaldehyde | 101349-71-7 | Lacks amino group | Basic aromatic properties |
2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Different substitution pattern | Potentially different reactivity |
2-Amino-6-chloro-3-methylbenzaldehyde | 1598290-86-8 | Similar structure but different positioning of chloro | Variations in biological activity |
The presence of both amino and chloro groups in ACMB enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.
Interaction Studies
Research has focused on the interaction of ACMB with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These studies suggest that ACMB may influence metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.
Properties
IUPAC Name |
2-amino-4-chloro-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDVUEPOGCRUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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